Guanidine, cyano-, sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidine, cyano-, sulfate can be synthesized through the reaction of cyanamide with ammonium salts under alkaline conditions . The reaction typically involves heating cyanamide with ammonium sulfate, resulting in the formation of this compound. This process can be catalyzed by transition metals to improve efficiency .
Industrial Production Methods: Industrial production of this compound often involves the chemical method of melting ammonium salts with urea . This method is cost-effective and yields high-purity products. Additionally, this compound can be produced from urea production wastes, making it an environmentally friendly option .
Chemical Reactions Analysis
Types of Reactions: Guanidine, cyano-, sulfate undergoes various chemical reactions, including nucleophilic substitution and nucleophilic addition . These reactions are facilitated by the presence of the cyano group, which acts as an electrophile.
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and unsaturated compounds . These reactions typically occur under mild conditions, often in the presence of a base or a catalyst.
Major Products Formed: The major products formed from reactions involving this compound include substituted guanidines and other nitrogen-containing compounds . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
Guanidine, cyano-, sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it serves as a precursor for the synthesis of biologically active molecules, including DNA minor groove binders and kinase inhibitors . In medicine, guanidine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders . Additionally, this compound is used in the production of plastics, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of guanidine, cyano-, sulfate involves its ability to act as a nucleophile in various chemical reactions . The cyano group enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. In biological systems, guanidine derivatives can inhibit voltage-gated potassium channels, leading to enhanced release of neurotransmitters such as acetylcholine . This mechanism is particularly relevant in the context of neurological research and drug development.
Comparison with Similar Compounds
Guanidine, cyano-, sulfate is unique compared to other guanidine derivatives due to the presence of the cyano group, which significantly enhances its reactivity . Similar compounds include acetylguanidine and other substituted guanidines, which also exhibit nucleophilic properties but differ in their specific reactivity and applications . The unique combination of the cyano and sulfate groups in this compound makes it particularly valuable in industrial and research applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent and intermediate in the synthesis of a wide range of products. Continued research and development in this area are likely to uncover even more applications and benefits of this compound.
Properties
CAS No. |
40529-30-4 |
---|---|
Molecular Formula |
C2H6N4O4S |
Molecular Weight |
182.16 g/mol |
IUPAC Name |
2-cyanoguanidine;sulfuric acid |
InChI |
InChI=1S/C2H4N4.H2O4S/c3-1-6-2(4)5;1-5(2,3)4/h(H4,4,5,6);(H2,1,2,3,4) |
InChI Key |
ZHPDOBDGGAXVTC-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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